molecular formula C18H10N10 B11465815 3,10-di(pyrazin-2-yl)-2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,7,9,12,14-heptaene

3,10-di(pyrazin-2-yl)-2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,7,9,12,14-heptaene

Cat. No.: B11465815
M. Wt: 366.3 g/mol
InChI Key: JQWKQBQQTKETNO-UHFFFAOYSA-N
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Description

3,10-di(pyrazin-2-yl)-2,4,5,8,9,11-hexazatetracyclo[104002,607,11]hexadeca-1(16),3,5,7,9,12,14-heptaene is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,10-di(pyrazin-2-yl)-2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,7,9,12,14-heptaene typically involves multi-step organic reactions. The process begins with the preparation of pyrazine derivatives, which are then subjected to cyclization reactions under controlled conditions to form the tetracyclic core. Key reagents often include pyrazine, various catalysts, and solvents that facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3,10-di(pyrazin-2-yl)-2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,7,9,12,14-heptaene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the electronic properties of the compound, potentially leading to new functionalities.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce alkyl or aryl groups into the pyrazine rings.

Scientific Research Applications

3,10-di(pyrazin-2-yl)-2,4,5,8,9,11-hexazatetracyclo[104002,6

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Its potential biological activity could be explored for developing new pharmaceuticals or bioactive molecules.

    Medicine: The compound may serve as a lead compound for drug discovery, particularly in targeting specific enzymes or receptors.

    Industry: Its properties could be harnessed for developing new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism by which 3,10-di(pyrazin-2-yl)-2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,7,9,12,14-heptaene exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound’s tetracyclic structure allows it to fit into specific binding sites, potentially modulating biological pathways and leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 9-Methyl-3-oxo-2,7,8,10-tetrazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),8,10,12,14-pentaene-6-carboxylic acid
  • N-{3-[benzyl(methyl)amino]propyl}-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0{2,6}.0{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide

Uniqueness

Compared to these similar compounds, 3,10-di(pyrazin-2-yl)-2,4,5,8,9,11-hexazatetracyclo[104002,607,11]hexadeca-1(16),3,5,7,9,12,14-heptaene stands out due to its specific pyrazine substitutions and the resulting electronic properties

Properties

Molecular Formula

C18H10N10

Molecular Weight

366.3 g/mol

IUPAC Name

3,10-di(pyrazin-2-yl)-2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,7,9,12,14-heptaene

InChI

InChI=1S/C18H10N10/c1-2-4-14-13(3-1)27-15(11-9-19-5-7-21-11)23-25-17(27)18-26-24-16(28(14)18)12-10-20-6-8-22-12/h1-10H

InChI Key

JQWKQBQQTKETNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N3C(=NN=C3C4=NN=C(N24)C5=NC=CN=C5)C6=NC=CN=C6

Origin of Product

United States

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